6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile
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Overview
Description
6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, a nitrile group, and a pyrano ring in its structure makes it an interesting target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-amino-3-bromopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrano[2,3-b]pyridine ring system. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, using continuous flow reactors, and employing more efficient catalysts and solvents to enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[2,3-b]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related pyrano[2,3-b]pyridine derivatives.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The presence of the bromine and nitrile groups can enhance its binding affinity to these targets, leading to its biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile
- 6-Fluoro-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile
- 6-Iodo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile
Uniqueness
6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s larger atomic size and different electronic properties compared to chlorine, fluorine, and iodine can result in distinct chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
6-bromo-5-methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H9BrN2O/c1-6-8(11)5-13-10-9(6)7(4-12)2-3-14-10/h5,7H,2-3H2,1H3 |
InChI Key |
JCDLRRTYZBFBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CCOC2=NC=C1Br)C#N |
Origin of Product |
United States |
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